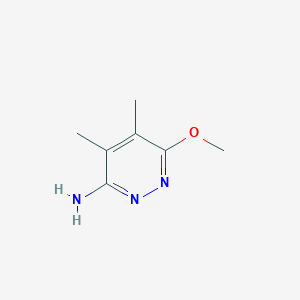

6-Methoxy-4,5-dimethylpyridazin-3-amine

Description

Overview of Pyridazine (B1198779) Chemistry and its Role in Modern Chemical Science

Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, forms the core of a class of compounds that have garnered substantial interest in medicinal and agricultural chemistry. wikipedia.orgnih.gov The unique physicochemical properties of the pyridazine ring, including its weak basicity, high dipole moment, and capacity for hydrogen bonding, make it an attractive scaffold in drug design. nih.gov Pyridazine derivatives are recognized for a wide spectrum of biological activities, including but not limited to antihypertensive, anti-inflammatory, and antimicrobial properties. jpsbr.org The presence of the nitrogen-containing core is a key contributor to its potent biological functionalities. jpsbr.org

The versatility of the pyridazine nucleus allows for a wide range of substitutions, leading to a diverse array of compounds with varied pharmacological and agrochemical applications. jpsbr.orgnih.gov This adaptability has cemented the role of pyridazine chemistry as a cornerstone in the development of novel, highly functionalized heterocyclic compounds. researchgate.net

Historical Context and Evolution of Pyridazine-Containing Scaffolds in Research

The exploration of pyridazine chemistry dates back to the late 19th century, with Emil Fischer's synthesis of the first pyridazine derivative. wikipedia.org The parent heterocycle was later prepared through the oxidation of benzocinnoline followed by decarboxylation. wikipedia.org A more efficient route was subsequently developed starting from maleic hydrazide. wikipedia.orgresearchgate.net

Historically, the synthesis of pyridazines often involved the condensation of 1,4-diketones or 4-ketoacids with hydrazines. wikipedia.org Over the decades, synthetic methodologies have evolved, providing access to a vast library of pyridazine derivatives. This has enabled extensive structure-activity relationship (SAR) studies, driving the optimization of these compounds for various biological targets. nih.gov The journey of pyridazine-containing scaffolds in research reflects a continuous effort to harness their chemical and biological potential.

Rationale for In-Depth Investigation of Substituted Pyridazin-3-amines

Within the broader family of pyridazines, substituted pyridazin-3-amines represent a particularly important subclass. The amino group at the 3-position can serve as a crucial pharmacophore, engaging in key interactions with biological targets. The investigation of these compounds is driven by their potential to modulate the activity of various enzymes and receptors.

Research into 3-amino-6-aryl-pyridazines has identified them as an interesting pharmacophore in drug discovery. acs.org The strategic placement of substituents on the pyridazine ring allows for the fine-tuning of a compound's electronic and steric properties, which in turn can influence its biological activity and pharmacokinetic profile. The exploration of different substitution patterns is a key strategy in the quest for more potent and selective therapeutic agents.

Specific Academic and Research Focus on 6-Methoxy-4,5-dimethylpyridazin-3-amine

While the broader class of substituted pyridazin-3-amines is of significant interest, specific academic and research focus on This compound is not extensively documented in publicly available scientific literature. The rationale for its synthesis and investigation would theoretically be to explore the combined influence of the methoxy (B1213986), dimethyl, and amine substituents on the pyridazine core. Each of these groups would be expected to modulate the compound's properties:

The 6-methoxy group can influence the electronic properties of the ring and potentially participate in hydrogen bonding.

The 4,5-dimethyl groups can affect the molecule's conformation and lipophilicity.

The 3-amine group provides a key site for interaction with biological targets.

The hypothetical investigation of this specific molecule would aim to understand how this unique combination of substituents impacts its chemical reactivity and biological activity, contributing to the broader understanding of pyridazine chemistry. However, at present, detailed research findings specifically for this compound are scarce.

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

6-methoxy-4,5-dimethylpyridazin-3-amine |

InChI |

InChI=1S/C7H11N3O/c1-4-5(2)7(11-3)10-9-6(4)8/h1-3H3,(H2,8,9) |

InChI Key |

VCAPFCCAURPRRX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN=C1N)OC)C |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 6 Methoxy 4,5 Dimethylpyridazin 3 Amine

Comprehensive Analysis of Reaction Pathways

The reactivity of the pyridazine (B1198779) core in 6-methoxy-4,5-dimethylpyridazin-3-amine is a focal point for synthetic modifications. The interplay between the nitrogen heteroatoms and the substituents allows for a range of chemical transformations.

While specific studies on the oxidation of this compound are not extensively documented, the reactivity of analogous pyridazine derivatives suggests that oxidation would primarily occur at the nitrogen atoms of the pyridazine ring to form N-oxides. Common oxidizing agents such as hydrogen peroxide and peroxy acids are typically employed for such transformations. The regioselectivity of the N-oxidation would be influenced by the electronic effects of the substituents. The 3-amino group, being a strong electron-donating group, would direct oxidation to the adjacent nitrogen atom (N-2). Conversely, the 6-methoxy group, also electron-donating, would favor oxidation at the N-1 position. The presence of two electron-donating groups at positions 3 and 6 might lead to a mixture of N-oxide products or selective oxidation at the more activated nitrogen atom.

Table 1: General Oxidation Reactions of Methoxy-Aminopyridazine Analogs

| Reactant | Oxidizing Agent | Product | Reference |

| 6-Methoxypyridazin-3-amine | Hydrogen Peroxide / Peroxy Acid | 6-Methoxypyridazin-3-amine N-oxide (N-1 or N-2) | Inferred from general pyridazine chemistry |

The reduction of the pyridazine ring in this compound can be achieved using various reducing agents. Catalytic hydrogenation, for instance, could lead to the saturation of the pyridazine ring, affording the corresponding dihydropyridazine (B8628806) or tetrahydropyridazine derivatives. The conditions of the hydrogenation (catalyst, pressure, temperature, and solvent) would be critical in determining the extent of reduction. Stronger reducing agents, such as lithium aluminum hydride or sodium borohydride, could also be employed, potentially leading to different reduction products. It is important to note that the other functional groups, namely the methoxy (B1213986) and amine moieties, are generally stable under these reducing conditions.

Table 2: Potential Reduction Products of this compound

| Reducing Agent | Potential Product | Comments |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Dihydropyridazine or Tetrahydropyridazine derivative | The degree of reduction depends on reaction conditions. |

| Lithium Aluminum Hydride (LiAlH₄) | Reduced pyridazine ring derivatives | A powerful reducing agent, may lead to extensive reduction. |

| Sodium Borohydride (NaBH₄) | Selective reduction may be possible | A milder reducing agent compared to LiAlH₄. |

The pyridazine ring in this compound is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The methoxy group at the 6-position can act as a leaving group when subjected to strong nucleophiles. The rate of this substitution is influenced by the electron-donating nature of the methoxy group itself, which tends to decrease the electrophilicity of the pyridazine ring compared to a halogen-substituted analog. However, the presence of the two nitrogen atoms in the ring sufficiently activates it for SNAr reactions.

A key example of nucleophilic substitution at the pyridazine ring is the synthesis of the parent compound, 6-methoxypyridazin-3-amine, from 6-chloropyridazin-3-amine. This reaction proceeds via the displacement of the chloro group by a methoxide (B1231860) ion.

Table 3: Synthesis of 6-Methoxypyridazin-3-amine via Nucleophilic Aromatic Substitution

| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 6-Chloropyridazin-3-amine | Sodium Methoxide | Methanol (B129727) | Sealed tube, 160 °C, 24 h | 6-Methoxypyridazin-3-amine | 85.7% | chemicalbook.com |

| 6-Chloropyridazin-3-amine | Sodium Methoxide | Methanol | Carius furnace, 150 °C, 20 h | 6-Methoxypyridazin-3-amine | Not specified | google.comchemicalbook.com |

Modifications and Functionalization at the Amine Moiety

The 3-amine group in this compound is a versatile handle for further derivatization. Its nucleophilic character allows for a variety of modifications, including acylation, alkylation, and the formation of imines.

The primary amine at the 3-position can be readily acylated with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetic anhydride (B1165640) would yield the N-acetyl derivative. This reaction is often carried out in the presence of a base to neutralize the acid byproduct.

Alkylation of the 3-amine group can be achieved using alkyl halides. The reaction typically proceeds via a nucleophilic substitution mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The reaction can lead to mono- and di-alkylated products, and the product distribution can be controlled by the reaction conditions and the stoichiometry of the reactants.

Table 4: Representative Acylation and Alkylation Reactions of 3-Aminopyridazine (B1208633) Analogs

| Reactant | Reagent | Product | Conditions | Reference |

| 3-Aminopyridazine | Acetic Anhydride | 3-Acetamidopyridazine | Base catalyst | General reaction |

| 3-Aminopyridazine | Alkyl Halide | 3-(Alkylamino)pyridazine / 3-(Dialkylamino)pyridazine | Base, solvent | General reaction |

| 3-(N4-Acetylsulfanilamido)-6-methoxypyridazine | Sodium Hydroxide | 3-Sulfanilamido-6-methoxypyridazine | Reflux, 45 min | google.com |

The 3-amine group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The reaction is often catalyzed by an acid or a base. A specific example is the synthesis of a Schiff base from the parent compound, 6-methoxypyridin-3-amine, and pyrrole-2-carbaldehyde. semanticscholar.org

Table 5: Synthesis of a Schiff Base from 6-Methoxypyridin-3-amine

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference |

| 6-Methoxypyridin-3-amine | Pyrrole-2-carbaldehyde | Ethanol (B145695) | Reflux, 6 h, catalytic glacial acetic acid | N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine | semanticscholar.org |

Transformations of the Methyl Substituents on the Pyridazine Ring

The methyl groups at the 4 and 5 positions of the this compound ring are amenable to a variety of chemical transformations, offering pathways to a diverse range of derivatives. These reactions can be broadly categorized into oxidation, halogenation, and condensation reactions.

Oxidation: The methyl groups can be oxidized to introduce oxygen-containing functionalities. While direct oxidation of both methyl groups to carboxylic acids can be challenging to control, stepwise oxidation is a feasible approach. For instance, selective oxidation of one methyl group to a formyl group can be achieved using mild oxidizing agents. This aldehyde functionality can then be further oxidized to a carboxylic acid or used in subsequent reactions. The resulting pyridazine-4-carbaldehyde (B1590566) or pyridazine-4-carboxylic acid derivatives are valuable intermediates for the synthesis of more complex molecules.

Halogenation: The methyl groups can also undergo halogenation, typically through free-radical substitution mechanisms. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator can be used to introduce a bromine atom onto one or both methyl groups, yielding bromomethyl or dibromomethyl derivatives. researchgate.netmdpi.comresearchgate.net These halogenated intermediates are highly reactive and can be readily displaced by various nucleophiles to introduce a wide array of functional groups, including amines, alcohols, and thiols. This provides a versatile handle for further derivatization.

Condensation Reactions: The methyl groups of this compound, particularly after activation, can participate in condensation reactions. For example, in the presence of a strong base, the methyl groups can be deprotonated to form a carbanion, which can then react with electrophiles such as aldehydes and ketones in a Knoevenagel-type condensation. nih.govwikipedia.orgdocumentsdelivered.comresearchgate.netresearchgate.netmdpi.com This reaction leads to the formation of a new carbon-carbon double bond, extending the carbon framework and allowing for the introduction of various substituents. The reactivity in these condensation reactions is influenced by the electronic nature of the pyridazine ring and the substituents present.

Strategic Derivatization for Structure-Activity Relationship (SAR) Elucidation

The derivatization of the methyl groups on the this compound core is a key strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of new drug candidates. By systematically modifying these positions, researchers can probe the steric and electronic requirements of the target receptor or enzyme, leading to the optimization of potency, selectivity, and pharmacokinetic properties. researchgate.netencyclopedia.pub

A common approach in SAR studies is the principle of bioisosteric replacement . encyclopedia.pubmdpi.comnih.gov In this context, the methyl groups can be replaced by other functional groups of similar size, shape, or electronic properties to assess their impact on biological activity. For instance, replacing a methyl group with a trifluoromethyl group can significantly alter the electronic properties and metabolic stability of the molecule. mdpi.comnih.gov Similarly, replacing a methyl group with a small cycloalkyl group like cyclopropyl (B3062369) can introduce conformational constraints and explore different binding interactions.

The table below illustrates some common bioisosteric replacements for a methyl group that can be explored in SAR studies of this compound derivatives.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Methyl (-CH₃) | Ethyl (-CH₂CH₃) | Explore steric tolerance at the binding site. |

| Methyl (-CH₃) | Trifluoromethyl (-CF₃) | Investigate the effect of increased lipophilicity and electronic withdrawal. |

| Methyl (-CH₃) | Hydroxymethyl (-CH₂OH) | Introduce hydrogen bonding capabilities. |

| Methyl (-CH₃) | Methoxy (-OCH₃) | Alter electronic properties and potential for hydrogen bonding. |

| Methyl (-CH₃) | Cyano (-CN) | Introduce a polar, linear group to probe specific interactions. |

| Methyl (-CH₃) | Cyclopropyl | Introduce conformational rigidity and explore hydrophobic pockets. |

Pharmacophore modeling is another powerful tool used in conjunction with SAR studies. researchgate.netdovepress.comdovepress.com By identifying the key chemical features (pharmacophore) responsible for the biological activity of a lead compound, researchers can design new derivatives with improved properties. The modifications of the methyl groups on the pyridazine ring can be guided by these models to optimize interactions with the target. For example, if a pharmacophore model suggests a hydrophobic pocket in the binding site, derivatives with larger, more lipophilic groups at the 4 or 5-position can be synthesized and tested. Conversely, if a hydrogen bond donor or acceptor is predicted to be beneficial, the methyl groups can be functionalized accordingly.

The systematic derivatization of the methyl substituents on this compound, guided by SAR principles and computational modeling, is a crucial process in the journey of discovering novel and effective therapeutic agents. The versatility of the chemical transformations applicable to these methyl groups provides a rich playground for medicinal chemists to fine-tune the properties of pyridazine-based drug candidates.

Advanced Spectroscopic and Analytical Characterization Methodologies for 6 Methoxy 4,5 Dimethylpyridazin 3 Amine

Elucidation of Molecular Structure and Stereochemistry via High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Field Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 6-Methoxy-4,5-dimethylpyridazin-3-amine in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unequivocal assignment of all proton and carbon signals and confirms the connectivity of the atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The amine (NH₂) protons would likely appear as a broad singlet, the methoxy (B1213986) (OCH₃) protons as a sharp singlet, and the two methyl groups (CH₃) at positions 4 and 5 as two separate sharp singlets.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. Signals for the two distinct methyl carbons, the methoxy carbon, and the four unique carbons of the pyridazine (B1198779) ring are expected. The chemical shifts of the ring carbons are influenced by the electronic effects of the amine, methoxy, and methyl substituents.

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate proton signals with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing connectivity across multiple bonds, for instance, by showing correlations from the methyl protons to the C4 and C5 carbons of the pyridazine ring, and from the methoxy protons to the C6 carbon. researchgate.net This confirms the substitution pattern on the heterocyclic core.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table presents predicted chemical shift (δ) values in ppm, referenced to a standard solvent like DMSO-d₆.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C4-CH₃ | ~2.1 - 2.3 | ~15 - 20 |

| C5-CH₃ | ~2.0 - 2.2 | ~14 - 19 |

| C6-OCH₃ | ~3.8 - 4.0 | ~55 - 60 |

| C3-NH₂ | ~5.5 - 6.5 (broad) | - |

| C3 -NH₂ | - | ~155 - 160 |

| C4 -CH₃ | - | ~125 - 130 |

| C5 -CH₃ | - | ~130 - 135 |

| C6 -OCH₃ | - | ~160 - 165 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound. researchgate.netcore.ac.uk These methods are based on the absorption or scattering of light by vibrating molecules, with each functional group having characteristic vibrational frequencies.

N-H Vibrations: The primary amine group (NH₂) is expected to show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Vibrations: The methyl and methoxy groups will exhibit C-H stretching vibrations typically just below 3000 cm⁻¹.

Ring Vibrations: The pyridazine ring will have characteristic C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region. uc.pt

C-O Vibrations: The C-O single bond of the methoxy group will produce a strong, characteristic stretching band, typically in the 1050-1250 cm⁻¹ range.

Expected Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Amine (N-H) | Scissoring Bend | 1580 - 1650 |

| Alkyl (C-H) | Stretch | 2850 - 2980 |

| Pyridazine Ring (C=N, C=C) | Stretch | 1400 - 1650 |

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. It measures the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places), allowing for the calculation of a unique molecular formula. The molecular formula for the compound is C₇H₁₁N₃O, with a calculated monoisotopic mass of 153.0902 Da.

In addition to providing the exact mass, MS analysis reveals the fragmentation pattern of the molecule upon ionization. This pattern serves as a molecular fingerprint and can help confirm the structure. Common fragmentation pathways for this compound might include the loss of a methyl radical (•CH₃) from a methyl or methoxy group, or the loss of a methoxy radical (•OCH₃).

Predicted HRMS Data and Major Fragments

| Ion/Fragment | Molecular Formula | Calculated Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [M+H]⁺ | C₇H₁₂N₃O⁺ | 154.0975 |

| [M]⁺• | C₇H₁₁N₃O⁺• | 153.0902 |

| [M-CH₃]⁺ | C₆H₈N₃O⁺ | 138.0662 |

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Isolation of Complex Mixtures

Chromatographic methods are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed. cdc.gov

HPLC: Reversed-phase HPLC is a standard method for analyzing the purity of pyridazine derivatives. helixchrom.comnih.gov The compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Purity is determined by integrating the peak area of the main compound relative to any impurity peaks detected, usually by a UV detector set to an appropriate wavelength.

GC: Gas chromatography can also be used, provided the compound is sufficiently volatile and thermally stable. A polar capillary column would be suitable for separating the compound from nonpolar impurities. The retention time is a characteristic property under specific conditions, and the peak area is proportional to the amount of the compound. nih.gov

Example Chromatographic Conditions for Purity Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| HPLC | C18 (e.g., 4.6 x 150 mm, 5 µm) | Gradient of Water and Acetonitrile (with 0.1% formic acid) | UV at 254 nm |

| GC | DB-5 or similar (30 m x 0.25 mm) | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) |

X-ray Crystallography for Definitive Solid-State Structural Analysis

When a suitable single crystal of this compound can be grown, single-crystal X-ray crystallography provides the most definitive and unambiguous structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. researchgate.net

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds involving the amine group and weaker C-H···N or π-π stacking interactions. This information is invaluable for understanding the compound's physical properties and solid-state behavior. While specific data depends on successful crystallization, the parameters determined are standard for structural reports.

Typical Crystallographic Data Determined from X-ray Analysis

| Parameter | Description |

|---|---|

| Crystal System | The crystal lattice system (e.g., Monoclinic, Orthorhombic). |

| Space Group | The symmetry group of the crystal structure. |

| Unit Cell Dimensions | a, b, c (lengths); α, β, γ (angles). |

| Z | Number of molecules per unit cell. |

| Bond Lengths | Precise distances between bonded atoms (in Ångströms). |

| Bond Angles | Angles between three connected atoms (in degrees). |

Computational Chemistry and Molecular Modeling Studies of 6 Methoxy 4,5 Dimethylpyridazin 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are used to determine the electronic structure, optimized geometry, and various chemical descriptors that govern molecular reactivity and spectroscopic behavior.

Studies on related pyridazine (B1198779) derivatives have successfully employed DFT methods, often using the B3LYP functional with basis sets like 6-311G(d,p), to investigate their molecular architecture and properties. mdpi.comnih.gov For 6-Methoxy-4,5-dimethylpyridazin-3-amine, such calculations would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms.

From the optimized structure, a wealth of information can be derived. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. gsconlinepress.comgsconlinepress.comresearchgate.net A smaller energy gap suggests higher reactivity.

Furthermore, DFT enables the calculation of a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. This map identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are critical for predicting intermolecular interactions. nih.gov Other quantum chemical descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (σ), can also be calculated to provide a comprehensive reactivity profile. gsconlinepress.com

Theoretical predictions of spectroscopic properties, such as FT-IR, FT-Raman, and NMR chemical shifts, can be performed and compared with experimental data to validate the calculated structure. nih.gov For instance, a detailed study on 3-chloro-6-methoxypyridazine (B157567) used DFT to calculate vibrational frequencies and NMR shifts, showing excellent agreement with experimental spectra. nih.gov

Table 1: Illustrative Quantum Chemical Parameters Calculated for a Pyridazine Derivative using DFT/B3LYP This table presents typical data obtained from DFT calculations on pyridazine-like structures. Specific values for this compound would require dedicated computation.

| Parameter | Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Electron-donating ability |

| ELUMO | -1.2 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment (μ) | 3.8 Debye | Molecular polarity |

| Electronegativity (χ) | 3.85 eV | Power to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to charge transfer |

Conformational Analysis and Exploration of Tautomeric Forms of this compound

The flexibility of a molecule is defined by its accessible conformations, which can significantly influence its biological activity. Conformational analysis involves systematically exploring the potential energy surface of a molecule to identify stable, low-energy conformers. For this compound, rotation around the single bonds—particularly the C-O bond of the methoxy (B1213986) group and the C-N bond of the amine group—would be the primary focus. Quantum chemical methods can calculate the relative energies of different rotamers to determine the most probable conformations in the gas phase or in solution.

Additionally, the presence of the 3-amine group on the pyridazine ring introduces the possibility of tautomerism. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. This compound can exist in at least two tautomeric forms: the amine form and the imine form.

The relative stability of these tautomers is critical, as they possess different hydrogen bonding patterns and electronic properties, which can lead to different interactions with biological targets. nih.gov Computational studies can predict the relative energies and thermodynamic stability of each tautomer in various environments (e.g., gas phase, different solvents). Such analyses on similar heterocyclic systems have shown that the relative population of tautomers can be highly dependent on solvent polarity. ic.ac.uk

Molecular Dynamics Simulations for Investigating Solution-State Behavior and Protein-Ligand Interactions

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes, solvent interactions, and binding events.

To investigate the solution-state behavior of this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water). The simulation would reveal how the molecule interacts with the solvent, its conformational flexibility in a solvated environment, and the structure of the surrounding solvent shell. Such simulations have been applied to study the properties of other amine-based compounds in solution. researchgate.net

In the context of drug design, MD simulations are invaluable for studying protein-ligand interactions. If this compound were identified as a ligand for a specific protein target, an MD simulation of the protein-ligand complex could be performed. This would allow researchers to:

Assess the stability of the binding pose obtained from molecular docking.

Identify key amino acid residues involved in the interaction.

Characterize the network of hydrogen bonds, hydrophobic interactions, and other forces stabilizing the complex.

Calculate the binding free energy to estimate the affinity of the ligand for the protein.

Pharmacophore Modeling for Identification of Key Recognition Features

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. A pharmacophore model consists of features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

When the structure of the biological target is unknown, a pharmacophore model can be generated based on a set of known active molecules. This ligand-based approach involves aligning the active compounds and abstracting their common chemical features. For this compound and its analogs, this would involve identifying shared features that are consistently present in the most potent compounds. The resulting pharmacophore model serves as a 3D query for virtual screening of compound libraries to find new molecules with the desired activity.

If the 3D structure of the target protein is available (e.g., from X-ray crystallography), a structure-based pharmacophore can be designed. This approach identifies key interaction points within the protein's binding site. Features are placed based on the complementary characteristics of the active site residues. For example, a hydrogen-bond donor feature would be placed to complement an acceptor group on a key amino acid. This method has been applied to design novel inhibitors for various targets, including those involving pyridazine scaffolds. nih.gov This model is highly specific to the target and is used to screen for molecules that fit snugly into the binding pocket and make favorable interactions.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling of Biological Potency

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activity. mdpi.com A 3D-QSAR model, for example, can be developed for a series of pyridazine analogs to predict their potency based on their structural and physicochemical properties. nih.gov

The process involves:

Data Set Preparation: A series of structurally related compounds (including this compound) with experimentally measured biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to create an equation that links the descriptors to the activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.

A typical QSAR equation might look like: log(1/IC50) = c0 + c1(Descriptor1) + c2(Descriptor2) + ...

The resulting model can be used to predict the activity of new, unsynthesized compounds, helping to prioritize which molecules should be synthesized and tested, thereby saving time and resources. QSAR studies on aromatic amines have successfully identified key physicochemical parameters related to their biological effects. mdpi.com

Bioisosteric Replacement and Scaffold Hopping Strategies for Analog Design and Optimization

Bioisosteric replacement and scaffold hopping are two key strategies in medicinal chemistry aimed at modifying a lead compound to enhance its activity, selectivity, and pharmacokinetic properties while retaining or improving its interaction with the biological target.

| Original Functional Group | Potential Bioisosteric Replacements | Rationale for Replacement |

| 6-Methoxy (-OCH3) | -CH3, -Cl, -F, -SCH3, -OH | To modulate lipophilicity, metabolic stability, and electronic properties. |

| 3-Amine (-NH2) | -OH, -CH2NH2, amide surrogates (e.g., oxadiazole) | To alter hydrogen bonding potential, basicity, and pharmacokinetic profile. nih.gov |

| 4,5-Dimethyl (-CH3) | Cyclopropyl (B3062369), Ethyl | To explore steric effects on binding and introduce conformational constraints. |

Scaffold Hopping is a more drastic modification that involves replacing the central core or scaffold of the molecule with a different chemical moiety while preserving the spatial arrangement of the key interacting functional groups. researchgate.netacs.org This strategy is particularly useful for discovering novel chemical series with improved properties or for navigating around existing patents. The pyridazine scaffold in this compound is considered a "privileged structure" due to its presence in many bioactive compounds. researchgate.netresearchgate.net However, scaffold hopping could lead to the discovery of new core structures with enhanced biological activity. For example, the pyridazine ring could be replaced by other six-membered heterocycles like pyrimidine (B1678525) or pyrazine, or even five-membered rings such as pyrazole (B372694) or imidazole. Computational techniques that assess 3D shape and electrostatic similarity are often employed to identify suitable replacement scaffolds. acs.org A notable example in the literature demonstrates the successful application of scaffold hopping by expanding a pyrazole ring into a pyridazine ring to develop novel JNK1 inhibitors. acs.org

| Original Scaffold | Potential Replacement Scaffolds | Key Considerations |

| Pyridazine | Pyrimidine, Pyrazine, Triazine | Maintaining the relative orientation of substituents. |

| Pyridazine | Pyrazole, Imidazole, Oxazole, Thiazole | Altering ring electronics and hydrogen bonding capabilities. |

Molecular Docking for Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug design, it is used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. This information is invaluable for understanding the structural basis of activity and for designing more potent and selective inhibitors.

For this compound, molecular docking studies would first require the identification of a relevant biological target. Given the broad range of activities associated with pyridazine derivatives, this could be a protein kinase, a receptor, or an enzyme. researchgate.net Once a target is selected, a three-dimensional structure of the protein, typically obtained from X-ray crystallography or homology modeling, is used.

The docking process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their complementarity. The scoring functions estimate the binding free energy, with lower scores generally indicating a more favorable interaction. A study on a related compound, 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone, demonstrated the utility of molecular docking in predicting its binding to EGFR and HER2 kinases. nih.gov The study revealed key hydrophobic interactions and hydrogen bonds that stabilize the ligand in the binding pocket, suggesting its potential as a potent inhibitor. nih.gov

A hypothetical molecular docking study of this compound with a protein kinase target might reveal the following:

Hydrogen Bonding: The amine group at the 3-position and the nitrogen atoms of the pyridazine ring are likely to act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with amino acid residues in the hinge region of the kinase.

Hydrophobic Interactions: The methyl groups at the 4- and 5-positions, as well as the methoxy group at the 6-position, would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Binding Affinity: The docking score would provide a quantitative estimate of the binding affinity, which can be used to rank-order a series of designed analogs and prioritize them for synthesis and biological testing.

| Potential Interaction Type | Involved Moiety of the Compound | Potential Interacting Protein Residues | Predicted Binding Affinity (Hypothetical) |

| Hydrogen Bonding | 3-Amine, Pyridazine Nitrogens | Hinge region amino acids (e.g., Asp, Glu, Gln) | -8.5 kcal/mol |

| Hydrophobic Interactions | 4,5-Dimethyl, 6-Methoxy | Aliphatic and aromatic residues (e.g., Leu, Val, Phe) | |

| Van der Waals Interactions | Entire molecule | Complementary surfaces of the binding pocket |

These computational predictions, while not a substitute for experimental validation, provide a powerful framework for the rational design of novel analogs of this compound with potentially improved therapeutic properties.

Biological and Biomedical Research Investigations of 6 Methoxy 4,5 Dimethylpyridazin 3 Amine and Its Derivatives

Exploration of Molecular Targets and Mechanisms of Action

The biological effects of 6-Methoxy-4,5-dimethylpyridazin-3-amine derivatives are exerted through their interaction with a variety of molecular targets. Research has highlighted their role as inhibitors of key enzymes, modulators of cellular receptors, and influencers of fundamental cellular processes like apoptosis and cell cycle progression.

Enzyme Inhibition Studies (e.g., Kinases, Phosphodiesterases, COX enzymes)

The pyridazine (B1198779) moiety is a key structural feature in a multitude of enzyme inhibitors, targeting enzymes crucial for signal transduction and inflammatory processes.

Kinase Inhibition: Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer. Pyridazine and its fused heterocyclic derivatives have been extensively studied as kinase inhibitors. For instance, a novel series of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives, which share structural similarities with the target compound, were developed as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a tyrosine kinase implicated in hepatocellular carcinoma. nih.govresearchgate.net One notable compound from this series, compound 6O , demonstrated a remarkable FGFR4 inhibitory activity with an IC50 value of 75.3 nM. nih.gov It exhibited over 398-fold selectivity for FGFR4 compared to other FGFR family members (FGFR1-3). nih.gov Similarly, pyrazolo[3,4-d]pyrimidine scaffolds, which are structurally related to pyridazines, are recognized as privileged structures for developing potent kinase inhibitors targeting enzymes like mTOR and PI3Kδ, which are crucial in cancer cell growth and survival. nih.gov

Phosphodiesterase (PDE) Inhibition: Phosphodiesterases are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating a vast array of cellular functions. The pyridazine nucleus is a well-established pharmacophore for PDE inhibition. nih.gov Various pyridazine derivatives have been shown to inhibit PDE-III, PDE-IV, and PDE-V. samipubco.comsamipubco.comresearchgate.net PDE-III inhibitors are explored for congestive heart failure, PDE-IV inhibitors for inflammatory conditions, and PDE-V inhibitors for erectile dysfunction and pulmonary hypertension. samipubco.com Specifically, aryl dihydro pyridazine derivatives have been identified as potent and selective inhibitors of the PDE-IIIB subtype. samipubco.com

Cyclooxygenase (COX) Enzyme Inhibition: The pyridazine scaffold is also a valuable starting point for the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs. researchgate.netnih.gov Numerous studies have reported the synthesis of new pyridazine derivatives with potent and selective COX-2 inhibitory activity. nih.govcu.edu.eg For example, a synthesized pyridazine derivative, compound 6b , showed a COX-2 IC50 value of 0.18 µM, which was more potent than the standard drug celecoxib (B62257) (IC50 = 0.35 µM), and it displayed a selectivity index of 6.33 for COX-2 over COX-1. nih.gov Another study identified compound 3g as a highly selective COX-2 inhibitor with an IC50 of 43.84 nM and a selectivity index of 11, comparable to celecoxib. cu.edu.eg The selectivity is often attributed to the ability of the pyridazine structure to fit into the side pocket of the COX-2 enzyme's active site. nih.gov

Recently, a derivative of the core structure, 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965) , was identified as a potent, orally active, and brain-penetrable inhibitor of the NLRP3 inflammasome, a multi-protein complex involved in inflammatory responses. nih.gov

Receptor Binding and Allosteric Modulation (e.g., Muscarinic Acetylcholine (B1216132) Receptors, GPCRs)

Derivatives of this compound have been investigated for their ability to bind to and modulate G protein-coupled receptors (GPCRs), a large family of receptors involved in countless physiological processes.

Muscarinic Acetylcholine Receptors (mAChRs): The pyridazine scaffold has been incorporated into molecules designed as antagonists for mAChRs. For example, a patent discloses substituted 7-azaspiro[3.5]nonane compounds containing a pyridazine moiety that act as antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4). These compounds are being explored for the treatment of various disorders.

Other GPCRs: The broader aminopyridazine structural class has been utilized in the development of ligands for other GPCRs. A series of compounds featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) unit, which serves a similar role to the substituted aminopyridazine headgroup, were evaluated for their affinity at dopamine (B1211576) D1, D2, and D3 receptors. These compounds generally displayed strong affinity and high selectivity for the D3 receptor, a target for neurological and psychiatric disorders. nih.gov

Modulation of Apoptotic Pathways and Cell Cycle Regulation

The anticancer activity of pyridazine derivatives is often linked to their ability to interfere with the cell cycle and induce apoptosis (programmed cell death). For instance, some 2-amino-4-aryl-6-methoxy-4H-benzo[h]chromene-3-carbonitrile derivatives, which are structurally complex but contain related methoxy-amino functional groups, have been shown to act as tumor vascular-disrupting agents that induce cell cycle arrest at the G2/M phase and trigger apoptosis.

Preclinical Biological Activity Profiling (In Vitro and Non-Human In Vivo Models)

The therapeutic potential of this compound derivatives has been further explored through extensive preclinical testing, demonstrating significant antimicrobial and anticancer activities.

Antimicrobial Efficacy Against Bacterial and Fungal Strains

The pyridazine ring and related nitrogen-containing heterocycles are integral components of many compounds with potent antimicrobial properties. Various derivatives have been synthesized and tested against a range of pathogenic microbes.

For example, a series of novel pyrimidine (B1678525) and pyrimidopyrimidine analogs were synthesized and evaluated for their antimicrobial activity. nih.gov Several of these compounds exhibited strong activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans, Aspergillus flavus), with some compounds showing efficacy comparable to standard drugs like ampicillin (B1664943) and clotrimazole. nih.gov Another study on 2-Methoxy- and 2-Amino-cyanopyridine derivatives also reported significant antimicrobial activity against various bacteria and fungi. researchgate.net The presence of different aryl substituents on the core ring structure significantly influences the potency and spectrum of antimicrobial action.

| Compound Class | Test Organism | Activity/Result | Reference |

|---|---|---|---|

| Pyrimidopyrimidine analog (3b) | S. aureus | Zone of Inhibition: 24 mm | nih.gov |

| Pyrimidopyrimidine analog (3b) | E. coli | Zone of Inhibition: 22 mm | nih.gov |

| Pyrimidopyrimidine analog (3b) | C. albicans | Zone of Inhibition: 23 mm | nih.gov |

| 2-Methoxy-cyanopyridine derivative | B. Megatarium | Significant antibacterial activity | researchgate.net |

| 2-Amino-cyanopyridine derivative | A. niger | Significant antifungal activity | researchgate.net |

Anticancer Activity in Established Cell Lines and Xenograft Models

The anticancer potential of pyridazine derivatives is one of the most extensively researched areas. These compounds have demonstrated cytotoxicity against a wide array of human cancer cell lines, operating through various mechanisms as discussed previously.

Numerous studies have reported the in vitro anticancer activity of pyridazine, pyrimidine, and related heterocyclic derivatives. For instance, novel pyridopyrazolo-triazine derivatives were synthesized and tested against several cancer cell lines. Compound 5a showed a potent IC50 value of 3.89 µM against the MCF-7 (breast cancer) cell line, while compound 6a was active against both HCT-116 (colon cancer) and MCF-7 cells, with IC50 values of 12.58 µM and 11.71 µM, respectively. nih.gov In another study, 6-pyrazolinylcoumarin derivatives were screened, with compound 47 showing a mean GI50 value of 10.20 µM across 60 cell lines, and particularly high activity against leukemia cell lines CCRF-CEM (GI50 = 1.88 µM) and MOLT-4 (GI50 = 1.92 µM). researchgate.net

The anti-proliferative activity of the selective FGFR4 kinase inhibitor 6O was evaluated against hepatocellular carcinoma cell lines Hep3B and Huh7, yielding IC50 values of 4.5 µM and 25.2 µM, respectively. nih.gov Furthermore, this compound's in vivo efficacy was confirmed in a Hep3B-xenografted chick chorioallantoic membrane (CAM) tumor model, where it effectively inhibited tumor growth. nih.govresearchgate.net

| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Pyridopyrazolo-triazine (5a) | MCF-7 (Breast) | 3.89 µM | nih.gov |

| Pyridopyrazolo-triazine (6a) | HCT-116 (Colon) | 12.58 µM | nih.gov |

| Pyridopyrazolo-triazine (6a) | MCF-7 (Breast) | 11.71 µM | nih.gov |

| 6-Pyrazolinylcoumarin (47) | CCRF-CEM (Leukemia) | 1.88 µM | researchgate.net |

| 6-Pyrazolinylcoumarin (47) | MOLT-4 (Leukemia) | 1.92 µM | researchgate.net |

| Aminodimethylpyrimidinol (6O) | Hep3B (Liver) | 4.5 µM | nih.gov |

| Aminodimethylpyrimidinol (6O) | Huh7 (Liver) | 25.2 µM | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

The pyridazinone core, structurally related to this compound, has emerged as a significant scaffold for the development of anti-inflammatory agents, often with reduced ulcerogenic effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Research has shown that derivatives of this class can exert their effects through various mechanisms, most notably the inhibition of cyclooxygenase (COX) enzymes.

A number of pyridazine derivatives have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2. nih.gov In one study, several new pyridazine scaffolds demonstrated a clear preference for COX-2 inhibition over COX-1. nih.gov For instance, compound 6b (a pyridazine derivative) showed a COX-2 inhibitory potency (IC₅₀ = 0.18 µM) greater than the widely used anti-inflammatory drug celecoxib (IC₅₀ = 0.35 µM). nih.gov This selectivity is crucial as COX-2 is primarily involved in the inflammatory response, while COX-1 has housekeeping functions, including protecting the gastric mucosa. The selectivity index (SI) of compound 6b was 6.33, indicating a strong preference for COX-2. nih.gov

The anti-inflammatory properties of these compounds are not limited to COX inhibition. Some pyridazinone derivatives have been found to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. mdpi.com NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of this pathway represents a significant mechanism for controlling inflammation.

Furthermore, some pyridazine derivatives have been identified as NLRP3 inflammasome inhibitors. acs.orgnih.gov The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the release of potent pro-inflammatory cytokines. By inhibiting this pathway, these compounds can modulate the immune response and reduce inflammation. nih.gov

Investigation in Other Relevant Disease Models (e.g., CNS disorders, metabolic diseases)

The therapeutic potential of pyridazine derivatives extends beyond inflammation. Researchers have explored their activity in a wide range of other disease models.

Central Nervous System (CNS) Disorders: Pyridazine-based compounds are being investigated for various neurological disorders. researchgate.net A recent patent application described a series of novel pyridazine derivatives as inhibitors of the NLRP3 inflammasome for the potential treatment of Parkinson's disease and Alzheimer's disease. acs.orgnih.gov The role of neuroinflammation in the progression of these neurodegenerative diseases is well-established, making NLRP3 an attractive therapeutic target. acs.org

Metabolic Diseases: In the context of metabolic diseases, pyridazine derivatives have shown promise as potential treatments for diabetes. rjptonline.org One line of research focused on the synthesis of pyridazine derivatives that act as activators of glucose transporter type 4 (GLUT4) translocation. nih.gov A lead compound from a thienopyridazine series, compound 26b , demonstrated a significant blood glucose-lowering effect in a diabetic mouse model. nih.gov Other studies have investigated pyridazine analogs as inhibitors of the α-amylase enzyme, which could help manage postprandial hyperglycemia. researchgate.netresearchgate.net

Oncology: The pyridazine scaffold is a key component in the design of novel anticancer agents. researchgate.netnih.gov A significant area of research has been the development of pyridazine-based Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. nih.govnih.gov VEGFR-2 is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several synthesized pyridazine derivatives exhibited potent VEGFR-2 inhibitory activity, with IC₅₀ values ranging from the low micromolar to the nanomolar range. nih.gov For example, the derivative 18b showed a nanomolar potency towards VEGFR-2 with an IC₅₀ of 60.7 nM. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies Governing Biological Effects

Understanding the relationship between the chemical structure of pyridazine derivatives and their biological activity is crucial for designing more potent and selective therapeutic agents. nih.govnih.gov

SAR studies have provided valuable insights into how modifying the substituents on the pyridazine ring affects biological outcomes.

For anti-inflammatory activity, particularly COX-2 inhibition, the nature and position of substituents are critical. Molecular docking studies have shown that the selectivity and potency of certain pyridazine derivatives can be attributed to their ability to fit into a side pocket of the COX-2 enzyme and interact with key amino acid residues, such as His90. nih.gov

In the development of VEGFR-2 inhibitors, SAR studies revealed that specific substitutions on the pyridazine scaffold are essential for high potency. For instance, the presence of a urea (B33335) moiety linked to a phenyl group at a specific position on the pyridazinone ring was found to be a key feature for achieving nanomolar inhibitory concentrations. nih.gov

In the search for GLUT4 translocation activators for diabetes, SAR exploration showed that a thienopyridazine scaffold was particularly effective. nih.gov Further modifications to other parts of the molecule led to the identification of compounds with enhanced in vivo efficacy. nih.gov

The biological activity of pyridazine derivatives is also governed by their three-dimensional conformation, which determines how they interact with their biological targets. The pyridazine ring itself possesses unique physicochemical properties, including a high dipole moment and a robust capacity for dual hydrogen bonding, which are important for drug-target interactions. nih.gov

Conformational analyses, using techniques like temperature-dependent NMR spectroscopy and computational modeling, have been performed on some bicyclic pyridazine derivatives to understand the energy barriers of rotation around amide bonds and preferred ring conformations. researchgate.net The planarity and topology of the molecule, which can be influenced by intramolecular hydrogen bonds, are often critical for potency. blumberginstitute.org For example, in a series of Hepatitis C virus (HCV) NS5B inhibitors, the specific topology and dipole alignment favored by the pyridazine ring were found to be optimal for activity. blumberginstitute.org These conformational features ensure the molecule presents the correct orientation of pharmacophoric groups to the binding site of the target protein.

Design and Synthesis of Novel Pyridazine-Based Bioactive Scaffolds through Rational Design

The pyridazine nucleus is considered a privileged scaffold and an attractive starting point for the rational design of new bioactive molecules. nih.govrjptonline.org Medicinal chemists employ strategies like scaffold hopping and molecular hybridization to create novel compounds with improved therapeutic properties. acs.orgresearchgate.net

One successful example is the design of novel VEGFR-2 inhibitors. Starting from the structure of known inhibitors like sorafenib, researchers used scaffold hopping to replace the central core with a pyridazine ring. nih.govresearchgate.net This led to the synthesis of four new series of pyridazines, some of which exhibited potent antiangiogenic activity. nih.gov

In another study, a series of 3,6-disubstituted pyridazine derivatives were designed based on the scaffold of a known JNK1 inhibitor. acs.org By expanding a pyrazole (B372694) ring into a pyridazine ring and using bioisosteric replacement of a linker moiety, researchers developed new compounds with significant in vitro and in vivo anticancer activity. acs.org

The synthesis of these rationally designed compounds often involves multi-step reaction sequences. For example, the synthesis of certain pyridazine derivatives starts with the reaction of a substituted acetophenone, which is then cyclized and further functionalized to yield the target molecules. rsc.orgmdpi.com The versatility of pyridazine chemistry allows for the introduction of a wide variety of substituents at different positions on the ring, facilitating the systematic exploration of the chemical space to optimize biological activity. liberty.edu

Potential Applications Beyond Traditional Biomedicine

Role in Advanced Materials Science (e.g., Polymers, Coatings)

The amine functionality of 6-Methoxy-4,5-dimethylpyridazin-3-amine suggests its potential as a monomer for the synthesis of advanced polymers. Amines are crucial intermediates in the chemical industry and are key monomers for producing high-performance polymers such as polyamides and polyepoxides, valued in the automotive, aerospace, and construction sectors. acs.org The nucleophilic nature of the amine group allows it to react with various functional groups to form polymer chains. acs.org

The incorporation of the pyridazine (B1198779) heterocyclic ring into a polymer backbone can impart unique and desirable properties. Aromatic N-heterocyclic compounds are important for creating high-performance polymers, and research has shown that pyridazine-based compounds can be derived from biomass to serve as polymer feedstocks. nih.gov For instance, a pyridazine-based compound, 6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one (GSPZ), has been synthesized from biomass-derived guaiacol (B22219) and succinic anhydride (B1165640). nih.gov This compound was used to prepare an epoxy resin precursor (GSPZ-EP) that, when cured, exhibited a high glass transition temperature (187 °C) and good intrinsic flame retardancy, nearing the V-0 rating of the UL-94 test. nih.gov The nitrogen atoms in the pyridazine ring are believed to contribute to these flame-retardant properties. nih.gov

Given these precedents, this compound could serve as a valuable building block for polymers with enhanced thermal stability and flame retardancy.

| Polymer System | Pyridazine-Based Monomer | Key Properties | Potential Application |

|---|---|---|---|

| Epoxy Resin | 6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one (GSPZ) | High Glass Transition Temperature (Tg): 187 °C Good Flame Retardancy (Near UL-94 V-0) nih.gov | High-performance composites, electronic packaging |

| Hypothetical Polyamide | This compound | Expected high thermal stability and flame retardancy due to pyridazine core | Advanced engineering plastics, fire-resistant fibers |

Contributions to Agrochemical Research and Development (e.g., Fungicides, Herbicides, Plant Growth Regulators)

Pyridazine and its derivatives are well-established core structures in the development of agrochemicals due to their high activity and favorable environmental profiles. researchgate.net This class of compounds has yielded commercial products and numerous candidates with demonstrated fungicidal, herbicidal, and plant growth-regulating activities. researchgate.netresearchgate.net

Herbicidal Activity: Pyridazine derivatives have been extensively studied as herbicides. tandfonline.com Norflurazon is a commercial pyridazine herbicide that acts by targeting the phytoene (B131915) desaturase (PDS) enzyme, which is critical for carotenoid biosynthesis in plants. acs.org Recent research focuses on designing new pyridazine derivatives that also target PDS. For example, the compound 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (B1) showed 100% pre-emergence inhibition of both roots and stems of Echinochloa crus-galli (barnyard grass) at a concentration of 100 µg/mL. acs.org Structure-activity relationship studies have indicated that having a substituted phenoxy group at the 3-position of the pyridazine ring is often essential for high herbicidal activity. nih.gov

Fungicidal Activity: Derivatives of pyridazine have also shown potent and broad-spectrum activity against phytopathogenic fungi. researchgate.net In one study, a series of 3,6-disubstituted imidazo[1,2-b]pyridazine (B131497) derivatives were evaluated for antifungal properties using the mycelium growth rate method. researchgate.net Several of these compounds displayed excellent activity against a range of fungi that affect crops. researchgate.net Other studies on pyrazolo-pyridazine derivatives have identified compounds with significant action against various pathogenic fungi. medwinpublishers.comsemanticscholar.org

Plant Growth Regulators: Certain pyridazine derivatives have been investigated for their ability to act as plant growth regulators. researchgate.net One study tested a series of pyridazines on the common bean (Phaseolus vulgaris L.) and found that some compounds stimulated growth and increased the lignin (B12514952) content of the treated plants. researchgate.net

| Compound Class | Activity Type | Target Organism/Process | Key Research Finding |

|---|---|---|---|

| Pyridazine Carboxamides | Herbicide | Echinochloa crus-galli, Portulaca oleracea acs.org | Compound B1 showed 100% pre-emergence inhibition at 100 µg/mL. acs.org |

| 3-Phenoxypyridazines | Herbicide | Barnyard grass, spikerush tandfonline.comoup.com | Demonstrated powerful pre-emergence effects on weeds without injuring rice plants. tandfonline.comoup.com |

| Imidazo[1,2-b]pyridazines | Fungicide | Various phytopathogenic fungi researchgate.net | Displayed excellent and broad-spectrum antifungal activities in in-vitro bioassays. researchgate.net |

| Triazinyl Thiopyridazines | Plant Growth Regulator | Phaseolus vulgaris L. (Common Bean) researchgate.net | Some derivatives showed growth stimulatory activity and increased lignin content. researchgate.net |

Catalytic Applications and Ligand Design in Transition Metal Chemistry

The pyridazine ring is a valuable component in the design of ligands for transition metal chemistry. Compared to its pyridine (B92270) analogue, the pyridazine ring is more electron-deficient due to the second nitrogen atom, which modifies its σ-donating capabilities and coordination properties. acs.org This unique electronic nature allows for the creation of complexes with specific catalytic or structural functions.

Researchers have synthesized a variety of pyridazine-based ligands for use with first-row transition metals and ruthenium. acs.orgrsc.org For example, picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) was developed as an unsymmetrical, tridentate pyridazine ligand and was used to form complexes with Ni(II), Cu(II), and Zn(II). acs.org The ability to deprotonate the ligand backbone allows for fine-tuning of the metal complex's properties. acs.org

Furthermore, pyridazine-based ligands have been used to construct multimetallic complexes and supramolecular assemblies. rsc.orgrsc.org The synthesis of a dinuclear Ru(II) complex featuring an N-heterocyclic carbene (NHC) ligand with a pyridazine backbone has been reported to show excellent catalytic activity for the oxidation of alkenes into diketones. acs.org The structure of this compound, with its available nitrogen atoms on the ring and the exocyclic amine group, presents multiple potential coordination sites, making it an attractive candidate for the design of novel mono- or polynuclear metal complexes for catalysis.

| Ligand/Complex Type | Metal Center | Key Feature | Application |

|---|---|---|---|

| Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) acs.org | Ni(II), Cu(II), Zn(II) | Tridentate pyridazine ligand with an easily abstractable proton. acs.org | Coordination chemistry studies. acs.org |

| Substituted Pyridazine Ligands rsc.org | Ru(II) | Forms stable facial and meridional isomers in tris(homoleptic) complexes. rsc.org | Potential motifs for supramolecular assemblies. rsc.org |

| Bis-(2-pyridyl)pyridazine (dppz) linked moieties rsc.org | Cu(II), Cd(II) | Designed for the formation of multimetallic complexes. rsc.org | Supramolecular chemistry. rsc.org |

| Pyridazine-Based N-Heterocyclic Carbene (NHC) Complex acs.org | Ru(II) | Dinuclear complex that catalyzes oxidation. acs.org | Catalytic oxidation of alkenes to diketones. acs.org |

Development of Spectroscopic Probes or Sensors Utilizing Pyridazine Derivatives

The distinct electronic structure of the pyridazine ring makes it an excellent scaffold for developing chromophores and fluorophores for use as spectroscopic probes and sensors. By attaching electron-donating and electron-accepting groups to the pyridazine core, push-pull systems with interesting linear and nonlinear optical (NLO) properties can be created. nih.gov

A study on π-conjugated molecules based on pyridazine and thiophene (B33073) heterocycles demonstrated this principle. A series of thienylpyridazines were synthesized and their optical properties were evaluated. These compounds exhibited strong, broad absorption bands with high molar extinction coefficients (ε = 24,100 to 29,800 M⁻¹·cm⁻¹) and maximum absorption peaks (λmax) between 314 and 357 nm. nih.gov The variation in these properties depended on the nature of the electron-acceptor group attached to the molecule. nih.gov

The amine group in this compound can act as an electron donor, while the methoxy (B1213986) group can further modulate the electronic properties of the pyridazine ring. This structure is well-suited for derivatization to create novel fluorescent probes. The synthesis of a chiral pyridazine amine of squaic acid and its subsequent copper complex, which exhibited fluorescence, highlights the potential of this compound class in sensor development. researchgate.net Such probes could be designed to detect metal ions, anions, or other analytes through changes in their fluorescence emission.

| Pyridazine Derivative Structure | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹·cm⁻¹) | Solvent |

|---|---|---|---|

| 3-(Thiophen-2'-yl)-6-(thiophen-2''-yl)pyridazine nih.gov | 314 | 24,100 | Ethanol (B145695) |

| 4-(6'-(Thiophen-2''-yl)pyridazin-3'-yl)benzaldehyde nih.gov | 332 | 25,990 | Ethanol |

| 4-(6'-(Thiophen-2''-yl)pyridazin-3'-yl)benzonitrile nih.gov | 323 | 26,086 | Ethanol |

| 1-(4-(6'-(Thiophen-2''-yl)pyridazin-3'-yl)phenyl)ethan-1-one nih.gov | 332 | 29,800 | Ethanol |

Future Directions and Emerging Research Avenues for 6 Methoxy 4,5 Dimethylpyridazin 3 Amine Research

Integration of Artificial Intelligence and Machine Learning in Pyridazine (B1198779) Discovery and Optimization

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery by accelerating timelines and reducing costs. ijirt.org These computational tools can be pivotal in exploring the potential of 6-Methoxy-4,5-dimethylpyridazin-3-amine. ML algorithms, particularly deep learning and neural networks, can analyze vast datasets to predict the biological activities, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity of novel pyridazine derivatives. mdpi.com

For this compound, AI can be applied in several ways:

Virtual Screening and Target Identification: AI models can screen large compound libraries to identify molecules with similar scaffolds and predict their potential biological targets. youtube.com This could help hypothesize the mechanism of action for this compound and guide initial biological testing.

De Novo Drug Design: Generative AI models can design novel pyridazine derivatives with optimized properties. nih.gov By inputting the core structure of this compound, these algorithms can suggest modifications to enhance potency against a specific target while minimizing off-target effects. nih.gov

Predictive Modeling: ML models can be trained on existing data for other pyridazine compounds to build quantitative structure-activity relationship (QSAR) models. mdpi.com These models would predict how changes to the methoxy (B1213986), methyl, or amine groups on the this compound ring would affect its biological activity.

Table 1: Application of AI/ML in Pyridazine Research

| AI/ML Application | Description | Potential Impact on this compound |

| Virtual High-Throughput Screening (vHTS) | Computationally screens vast libraries of compounds against a biological target. | Rapidly identifies potential protein targets for the compound, saving time and resources. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops models that correlate chemical structure with biological activity. | Predicts the activity of new derivatives before synthesis, guiding chemical optimization. mdpi.com |

| Generative Models | Designs novel molecules with desired properties from scratch. | Creates new pyridazine-based compounds optimized for high efficacy and low toxicity. nih.gov |

| ADME/Tox Prediction | Predicts the absorption, distribution, metabolism, excretion, and toxicity of a compound. | Early identification of potential liabilities, reducing late-stage failures in drug development. youtube.com |

Exploration of Novel Synthetic Methodologies for Expanding Chemical Space

The biological potential of a core scaffold is unlocked by creating a diverse library of its derivatives. Exploring novel synthetic methodologies is crucial for expanding the chemical space around this compound. Traditional synthetic routes for pyridazines can sometimes be lengthy or low-yielding. google.com Modern organic synthesis offers innovative strategies to overcome these limitations.

Future synthetic research could focus on:

One-Pot Reactions: Developing multi-component, one-pot reactions can streamline the synthesis of complex pyridazine derivatives from simple starting materials, improving efficiency and reducing waste. nih.gov

Catalytic Methods: Employing novel catalysts, such as palladium or ruthenium-based systems, can enable previously difficult chemical transformations on the pyridazine ring, allowing for precise and selective modifications. liberty.edu

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. This technology could be used to produce libraries of this compound analogs for high-throughput screening.

Innovative approaches, such as the Diaza-Wittig reaction or cycloaddition reactions, have been used to create novel fused pyridazine systems and could be adapted for this compound. nih.govnih.gov The goal is to efficiently generate a wide array of analogs by modifying the substituents at various positions on the pyridazine ring, thereby enabling a thorough investigation of structure-activity relationships.

Investigation of Multi-Targeting Approaches for Complex Diseases

Many complex diseases, such as cancer, neurodegenerative disorders, and chronic inflammatory conditions, involve multiple pathological pathways. nih.gov Single-target drugs may have limited efficacy or be susceptible to resistance. Designing drugs that can modulate multiple targets simultaneously—a multi-targeting approach—is a promising strategy.

The pyridazine scaffold has been incorporated into inhibitors that act on multiple targets, such as dual kinase inhibitors. nih.govnih.gov Future research on this compound could involve:

Rational Design of Multi-Target Ligands: By analyzing the binding sites of different, disease-relevant proteins (e.g., various kinases or enzymes), derivatives of this compound could be rationally designed to interact with more than one target.

Fragment-Based Screening: The core pyridazine structure could be used as a starting point in fragment-based screening campaigns against a panel of disease-related targets to identify opportunities for developing multi-target agents.

Systems Biology Analysis: Understanding the complex interaction networks within a disease state can help identify key nodes that, if targeted simultaneously, could lead to a more effective therapeutic outcome. Derivatives could then be optimized to hit these selected target combinations.

For instance, a derivative might be engineered to inhibit both an inflammatory enzyme and a protein involved in cell proliferation, making it a candidate for certain cancers.

Development of Advanced Analytical Techniques for Tracking and Quantifying Compound Activity in Complex Biological Systems

Understanding what a drug candidate does in a biological system is fundamental. Advanced analytical techniques are essential for accurately tracking a compound's behavior at the cellular and organismal level. For a novel compound like this compound, these methods are critical to elucidate its mechanism of action and metabolic fate.

Emerging research avenues in this area include:

High-Resolution Mass Spectrometry (HRMS): Techniques like HRMS can be used for metabolomics studies to understand how cells or organisms metabolize the compound and to identify any active or toxic metabolites. researchgate.net

Advanced NMR Spectroscopy: Techniques such as saturation transfer difference (STD) NMR can be used to study the binding of the pyridazine compound to its target protein, providing insights into the specific interactions at the atomic level.

Chemical Probes and Imaging: Synthesizing derivatives of this compound that incorporate a fluorescent tag or a clickable handle would allow for the visualization of the compound's distribution within cells (e.g., via confocal microscopy) and the identification of its binding partners through chemical proteomics.

These sophisticated analytical tools provide a detailed picture of the compound's journey and interactions within a complex biological environment, which is crucial for optimizing its therapeutic properties.

Design of Targeted Delivery Systems for Pyridazine-Based Agents

Even a highly potent drug can be ineffective or cause significant side effects if it does not reach its intended target in the body. Targeted drug delivery systems aim to increase the concentration of a therapeutic agent at the site of disease while minimizing exposure to healthy tissues. researchgate.net

For a potential therapeutic agent based on the this compound scaffold, several targeted delivery strategies could be explored:

Nanoparticle Encapsulation: Encapsulating the compound within biocompatible nanoparticles (e.g., liposomes or polymeric nanoparticles) can improve its solubility, stability, and pharmacokinetic profile. nih.govmdpi.com These nanoparticles can be further decorated with targeting ligands (e.g., antibodies or peptides) to direct them to specific cells, such as cancer cells. nih.gov

Prodrug Strategies: The compound could be chemically modified into an inactive prodrug that is only converted to the active form by enzymes present at the target site. This can enhance selectivity and reduce systemic toxicity.

Antibody-Drug Conjugates (ADCs): If the pyridazine derivative shows high potency, it could be attached to a monoclonal antibody that recognizes a specific antigen on the surface of diseased cells. The antibody would act as a carrier, delivering the potent "payload" directly to the target.

Table 2: Potential Targeted Delivery Systems

| Delivery System | Mechanism | Potential Advantage for Pyridazine Agents |

| Liposomes | Lipid bilayer vesicles that encapsulate drugs. | Improves solubility and circulation time; can reduce toxicity. mdpi.com |

| Polymeric Nanoparticles | Biodegradable polymer matrix containing the drug. | Allows for controlled, sustained release of the compound. nih.gov |

| Antibody-Drug Conjugates (ADCs) | Covalently links a potent drug to an antibody that targets specific cells. | Highly specific delivery to diseased cells, maximizing efficacy and minimizing side effects. |

| Prodrugs | An inactive precursor that is metabolized into the active drug in the body. | Can improve bioavailability and target selectivity. |

By pursuing these future directions, the scientific community can systematically investigate the therapeutic potential of this compound, transforming a simple chemical structure into a potential lead for novel medicines.

Q & A

Basic: What are the most reliable synthetic routes for 6-Methoxy-4,5-dimethylpyridazin-3-amine, and how can reaction yields be optimized?

Answer:

The compound can be synthesized via multistep routes involving halogenation, nucleophilic substitution, and catalytic coupling. For example:

- Step 1: Start with a pyridazine core functionalized with methoxy and methyl groups. Introduce an amine group via Buchwald-Hartwig coupling using palladium catalysts (e.g., Pd(OAc)₂) and ligands like BINAP, as described in pyridazine derivative syntheses .